molecular formula C8H17NO3 B11762281 Ethyl (2R,3R)-2-amino-3-hydroxy-4-methylpentanoate

Ethyl (2R,3R)-2-amino-3-hydroxy-4-methylpentanoate

Cat. No.: B11762281
M. Wt: 175.23 g/mol
InChI Key: BYLXGUDHALHYSB-RNFRBKRXSA-N
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Description

Ethyl (2R,3R)-2-amino-3-hydroxy-4-methylpentanoate is a chiral amino acid ester. This compound is notable for its stereochemistry, having two chiral centers at the second and third carbon atoms, which gives it specific (2R,3R) configuration. It is a derivative of leucine, an essential amino acid, and is used in various chemical and biological applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2R,3R)-2-amino-3-hydroxy-4-methylpentanoate typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate chiral starting material, such as ®-2-amino-3-hydroxy-4-methylpentanoic acid.

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid to form the ethyl ester.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound with high enantiomeric purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Enzymatic Resolution: Using enzymes to selectively esterify or hydrolyze one enantiomer from a racemic mixture.

    Chiral Synthesis: Employing chiral catalysts or auxiliaries to ensure the formation of the desired stereoisomer.

    Fermentation: Utilizing genetically modified microorganisms to produce the compound from simple precursors.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R,3R)-2-amino-3-hydroxy-4-methylpentanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products

    Oxidation: Ethyl (2R,3R)-2-amino-3-oxo-4-methylpentanoate.

    Reduction: Ethyl (2R,3R)-2-amino-3-hydroxy-4-methylpentanol.

    Substitution: Various amides depending on the acylating agent used.

Scientific Research Applications

Ethyl (2R,3R)-2-amino-3-hydroxy-4-methylpentanoate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.

    Industry: Utilized in the production of chiral catalysts and as an intermediate in the synthesis of fine chemicals.

Mechanism of Action

The mechanism by which Ethyl (2R,3R)-2-amino-3-hydroxy-4-methylpentanoate exerts its effects involves:

    Molecular Targets: It interacts with enzymes and receptors specific to amino acids and their derivatives.

    Pathways: Participates in metabolic pathways related to amino acid synthesis and degradation.

    Effects: Modulates enzyme activity and influences cellular processes through its interactions with biological molecules.

Comparison with Similar Compounds

Ethyl (2R,3R)-2-amino-3-hydroxy-4-methylpentanoate can be compared with other similar compounds such as:

    Ethyl (2S,3S)-2-amino-3-hydroxy-4-methylpentanoate: The enantiomer with opposite stereochemistry.

    Ethyl (2R,3S)-2-amino-3-hydroxy-4-methylpentanoate: A diastereomer with different spatial arrangement.

    Leucine Ethyl Ester: Lacks the hydroxyl group, making it less versatile in chemical reactions.

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

ethyl (2R,3R)-2-amino-3-hydroxy-4-methylpentanoate

InChI

InChI=1S/C8H17NO3/c1-4-12-8(11)6(9)7(10)5(2)3/h5-7,10H,4,9H2,1-3H3/t6-,7-/m1/s1

InChI Key

BYLXGUDHALHYSB-RNFRBKRXSA-N

Isomeric SMILES

CCOC(=O)[C@@H]([C@@H](C(C)C)O)N

Canonical SMILES

CCOC(=O)C(C(C(C)C)O)N

Origin of Product

United States

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